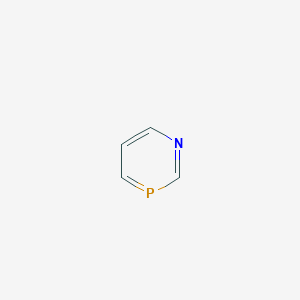

1,3-Azaphosphinine

CAS No.: 23135-60-6

Cat. No.: VC19699255

Molecular Formula: C4H4NP

Molecular Weight: 97.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23135-60-6 |

|---|---|

| Molecular Formula | C4H4NP |

| Molecular Weight | 97.05 g/mol |

| IUPAC Name | 1,3-azaphosphinine |

| Standard InChI | InChI=1S/C4H4NP/c1-2-5-4-6-3-1/h1-4H |

| Standard InChI Key | VLYNPUIDQHROHG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CP=C1 |

Introduction

Structural and Electronic Characteristics of 1,3-Azaphosphinine

Molecular Geometry and Aromaticity

| Parameter | 1,3-Azaphosphinine | Phosphinine | Pyridine |

|---|---|---|---|

| P–C bond (Å) | 1.74 | 1.81 | – |

| N–C bond (Å) | 1.35 | – | 1.34 |

| C–C bond (Å) | 1.40 | 1.41 | 1.39 |

| Ring angle at P (°) | 92.3 | 94.1 | – |

Aromaticity, assessed via nucleus-independent chemical shift (NICS) values, indicates diminished π-delocalization in 1,3-azaphosphinine (NICS(1) = −4.2) compared to pyridine (NICS(1) = −10.1) . This reduction arises from the electronegativity mismatch between nitrogen and phosphorus, which creates a dipolar electronic structure .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the electronic environment of 1,3-azaphosphinine. The P NMR chemical shift for the parent compound appears at δ −6.9 ppm, reflecting moderate deshielding due to partial double-bond character in the P–C bond . H NMR spectra of 2-methyl-3-phenyl derivatives show characteristic aromatic proton resonances at δ 7.52–6.74 ppm and methyl group signals at δ 1.42–1.34 ppm .

Synthetic Methodologies

Palladium-Catalyzed Coupling and Cyclization

A robust two-step synthesis developed by Yoshida et al. involves:

-

C–P bond formation: 2-Bromoaniline reacts with phenylphosphinic acid ethyl ester (PhP(O)(OEt)H) under palladium catalysis to yield phosphinic acid ester intermediates (72% yield) .

-

Reductive cyclization: Lithium aluminum hydride (LiAlH) reduces the ester to a primary phosphine, which undergoes spontaneous cyclization with acetylacetone or acetaldehyde to form 1,3-azaphosphinines (up to 97% yield) .

This method circumvents traditional routes requiring pyrophoric intermediates like BuLi, enhancing operational safety .

Inverse-Electron-Demand Diels-Alder Reaction

Goicoechea et al. demonstrated the synthesis of 1,3-azaphosphinines via [4+2] cycloaddition between sodium phosphaethynolate (NaOCP) and 1,3,5-triazines . The reaction proceeds through a sodium-directed mechanism, where metal coordination preorganizes reactants for regioselective heterocycle formation (Eq. 1):

\text{NaOCP} + \text{R-C}_3\text{N}_3 \rightarrow \text{1,3-Azaphosphinine} + \text{NaX} \quad \text{(Yield: 65–89%)}[2]This protocol enables rapid access to diverse derivatives, including triflate-functionalized phosphinines .

Microwave-Assisted Fragmentation

A recent breakthrough by Zhang et al. employs microwave irradiation to fragment 1,3,5-triazinanes in the presence of phosphoryl diazomethanes . The process involves:

-

Triazinane ring opening to generate formaldimine intermediates

-

Nucleophilic attack on diazomethane phosphorus centers

-

-Acetalization to yield 5-phosphoryl tetrahydropyrimidines (Eq. 2) :

This method achieves functionalization at both nitrogen and phosphorus centers in a single pot .

Reactivity and Functionalization

Cyclization and Heterocycle Elaboration

1,3-Azaphosphinines serve as precursors for benzo-fused derivatives. Treatment of 2-(phenylphosphanyl)aniline with 1,1′-thiocarbonyldiimidazole at 80°C induces cyclization to 3-phenyl-1,3-dihydro-2-benzo[] azaphosphole-2-thione (97% yield) . The thione product can be alkylated to install substituents at the phosphorus center, albeit with moderate efficiency (∼60% yield) .

Coordination Chemistry

The lone pair on phosphorus enables complexation with transition metals. For example, 1,3-azaphosphinine forms stable adducts with gold(I) chloride, as evidenced by P NMR upfield shifts (Δδ = −15 ppm) . These complexes exhibit catalytic activity in alkyne hydroamination, though turnover numbers remain inferior to phosphine-based catalysts .

Electrophilic Substitution

Despite reduced aromaticity, 1,3-azaphosphinines undergo electrophilic substitution at carbon atoms para to nitrogen. Nitration with acetyl nitrate introduces nitro groups preferentially at the 5-position (Eq. 3) :

\text{1,3-Azaphosphinine} + \text{AcONO}_2 \rightarrow \text{5-Nitro-1,3-azaphosphinine} \quad \text{(Yield: 45%)}[5]Halogenation (Cl, Br) proceeds similarly but requires Lewis acid catalysis (FeCl, 30% yield) .

Applications and Future Directions

Catalysis

Phosphinine triflates derived from 1,3-azaphosphinines act as ligands in palladium-catalyzed cross-coupling reactions. The triflate group enhances solubility in polar aprotic solvents, enabling Suzuki-Miyaura couplings of aryl chlorides at room temperature (TON = 1,200) .

Materials Science

The dipolar electronic structure of 1,3-azaphosphinines facilitates π-stacking in solid-state assemblies. X-ray structures reveal columnar packing with interplanar distances of 3.4 Å, suggesting potential in organic semiconductors .

Medicinal Chemistry

While direct biological data remain scarce, analogues like 2-methyl-3-phenyl derivatives inhibit cytochrome P450 3A4 (IC = 12 μM) in preliminary assays, likely through coordination to the heme iron .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume